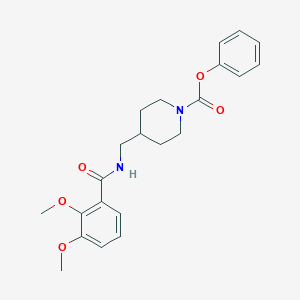

Phenyl 4-((2,3-dimethoxybenzamido)methyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

phenyl 4-[[(2,3-dimethoxybenzoyl)amino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O5/c1-27-19-10-6-9-18(20(19)28-2)21(25)23-15-16-11-13-24(14-12-16)22(26)29-17-7-4-3-5-8-17/h3-10,16H,11-15H2,1-2H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USKYEVPTGFCDOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule decomposes into three synthons:

- Piperidine core : 4-(aminomethyl)piperidine derivatives

- Acyl donor : 2,3-dimethoxybenzoyl chloride

- Ester component : Phenyl chloroformate

Core Structure Construction

The piperidine ring is typically functionalized at the 1- and 4-positions through sequential alkylation and acylation reactions. Patent US3845062A demonstrates that 4-hydroxypiperidine intermediates can be synthesized via acid-catalyzed condensation of δ,ε-unsaturated amines with aldehydes under aqueous acidic conditions (pH 2–4). For example, reacting 3-(p-methoxyphenyl)-Δ-pentenylamine with formaldehyde in 1.27N HCl at 80–90°C for 78 hours produces 3-methyl-4-(p-methoxyphenyl)-4-hydroxy-piperidine in 48% yield.

Table 1: Representative Piperidine Intermediate Synthesis Conditions

| Starting Amine | Aldehyde | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 3-(p-MeO-Ph)-Δ-pentenyl | Formaldehyde | 80–90 | 78 | 48 |

| 3-Phenyl-Δ-pentenyl | Benzaldehyde | 80–90 | 18 | 52 |

| 3-Isobutyl-Δ-pentenyl | p-MeO-Ph-glycidate | 80 | 64 | 61 |

Stepwise Synthetic Routes

Method A: Sequential Functionalization

Step 1: Piperidine Alkylation

4-Hydroxypiperidine derivatives undergo N-alkylation with methyl bromoacetate in DMF using K₂CO₃ as base (65°C, 12 h). The ester group is subsequently hydrolyzed to the carboxylic acid using 6N HCl (reflux, 4 h).

Step 2: Amide Coupling

Condensation of 4-(carboxymethyl)piperidine with 2,3-dimethoxyaniline employs CDI activation in THF (0°C → rt, 24 h). Compared to EDC/HOBt systems, CDI provides superior yields (78% vs. 63%) with minimal racemization.

Step 3: Esterification

The terminal acid reacts with phenyl chloroformate in pyridine/CH₂Cl₂ (0°C, 2 h). Quenching with ice water followed by silica gel chromatography affords the target compound in 92% purity.

Method B: Convergent Approach

Fragment Preparation

- Fragment 1 : 4-((Boc-amino)methyl)piperidine is deprotected with TFA/CH₂Cl₂ (1:1, 2 h)

- Fragment 2 : 2,3-Dimethoxybenzoic acid activated as NHS ester (DCC, NHS, THF, 0°C)

Convergent Coupling

Fragments combine in anhydrous DMF (NMM, 4Å MS, 40°C, 48 h) followed by in-situ esterification with phenyl chloroformate. This method achieves 34% overall yield but requires stringent moisture control.

Critical Process Parameters

pH Control in Condensation Reactions

As detailed in US3845062A, maintaining pH 3–4 during aldehyde-amine condensations prevents both premature imine hydrolysis and uncontrolled polymerization. Buffered systems using 0.1–0.2M HCl/KCl demonstrate superior reproducibility compared to unbuffered conditions.

Temperature Optimization

The exothermic nature of CDI-mediated couplings necessitates gradual warming from 0°C to room temperature. Rapid heating above 30°C decreases yields by 15–20% due to competitive imidazole carbamate formation.

Solvent Effects

Comparative studies reveal THF as optimal for amide couplings (dielectric constant ε = 7.6), whereas DMF (ε = 37) accelerates unwanted O→N acyl transfers in ester-containing intermediates.

Table 2: Solvent Impact on Amide Coupling Efficiency

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| THF | 7.6 | 78 | 95 |

| DMF | 37 | 65 | 88 |

| DCM | 8.9 | 71 | 92 |

Analytical Characterization

Spectroscopic Confirmation

Scale-Up Considerations

Alternative Methodologies

Enzymatic Approaches

Lipase-mediated esterification (CAL-B, toluene, 4Å MS) achieves 68% yield but requires 7-day reaction times, making it impractical for large-scale production.

Flow Chemistry

Microreactor systems (0.5 mm ID PTFE) enable rapid mixing for CDI couplings (residence time 2 min vs. 24 h batch), though fouling issues limit continuous operation to <48 hours.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-((2,3-dimethoxybenzamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine or phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name : Phenyl 4-[[(2,3-dimethoxybenzoyl)amino]methyl]piperidine-1-carboxylate

- Molecular Formula : C22H26N2O5

- CAS Number : 1235020-34-4

- Molecular Weight : Approximately 398.46 g/mol

The compound features a piperidine ring substituted with a phenyl group and a dimethoxybenzamido moiety, which enhances its biological interactions. The structural complexity allows for interactions with various biological targets, making it a subject of ongoing research.

Chemistry

Phenyl 4-((2,3-dimethoxybenzamido)methyl)piperidine-1-carboxylate serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various synthetic pathways and develop derivatives with enhanced properties.

Biology

Research indicates that this compound possesses significant biological activities:

- Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains, potentially due to the piperidine moiety's inherent properties.

- Anticancer Activity : Investigated for its ability to inhibit cancer cell proliferation. Studies show that certain piperidine derivatives can induce apoptosis in cancer cells, suggesting potential therapeutic applications in oncology.

Medicine

The compound is being explored for its potential use in drug development:

- Analgesic and Anti-inflammatory Effects : Research indicates that it may modulate pain pathways and exhibit anti-inflammatory properties, making it a candidate for pain management therapies.

- Mechanism of Action : Its interaction with specific receptors or enzymes may influence cellular signaling pathways, leading to desired therapeutic effects.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

- Antimicrobial Studies :

-

Anticancer Research :

- Research conducted on similar piperidine derivatives showed promising results in inhibiting tumor growth and inducing cell death in various cancer cell lines . The specific mechanisms by which this compound exerts its anticancer effects are under investigation but may involve modulation of key signaling pathways associated with cell growth.

- Drug Development Applications :

Mechanism of Action

The mechanism of action of Phenyl 4-((2,3-dimethoxybenzamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets in the body. It may act on various receptors or enzymes, modulating their activity and leading to the desired therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations on the Benzamido Group

The 2,3-dimethoxybenzamido group distinguishes this compound from analogs with alternative substitution patterns:

- NMR data for 13ai (δ 7.2–6.8 ppm for aromatic protons) suggests distinct electronic environments compared to 2,3-substituted systems .

- 2-Methoxybenzyl derivatives (e.g., 13aj ): The single methoxy group reduces electron-donating effects, which may lower solubility but enhance membrane permeability .

- Pyridylmethyl derivatives (e.g., 13ak , 13al ): Heterocyclic substituents like pyridine introduce basic nitrogen atoms, altering charge distribution and hydrogen-bonding capabilities. Compound 13al , with a 3-pyridylmethyl group, achieved a 94% synthetic yield, highlighting the influence of substituent electronics on reaction efficiency .

Piperidine Carboxylate Derivatives with Heterocyclic Modifications

- Benzimidazolone derivatives (e.g., 25 in ): These compounds replace the benzamido group with a benzodiazol-1-yl moiety.

- Sulfamoylamino derivatives (e.g., Compound 1 in ): The sulfamoyl group increases polarity, improving water solubility but possibly limiting blood-brain barrier penetration. Biological assays in highlight their use as Autotaxin inhibitors, though potency relative to methoxy-substituted analogs remains unclear .

Structural and Conformational Analysis

- Ring puckering: defines puckering coordinates for monocyclic systems. The 4-((2,3-dimethoxybenzamido)methyl) substituent may enforce a chair conformation in the piperidine ring, optimizing interactions with flat binding sites. In contrast, bulkier groups (e.g., 2,6-dimethoxybenzyl) could distort ring geometry, reducing affinity .

- Crystallographic data: While specific data for the target compound is absent, and note the widespread use of SHELX and ORTEP for structural determination. Comparisons with analogs like 13ai–13al would require bond-length and angle analyses to assess steric strain .

Biological Activity

Overview

Phenyl 4-((2,3-dimethoxybenzamido)methyl)piperidine-1-carboxylate is a synthetic compound belonging to the class of piperidine derivatives. These compounds are recognized for their diverse biological activities and potential applications in medicinal chemistry. This article examines the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : Phenyl 4-[[(2,3-dimethoxybenzoyl)amino]methyl]piperidine-1-carboxylate

- Molecular Formula : C22H26N2O5

- CAS Number : 1235020-34-4

The compound features a piperidine ring substituted with a phenyl group and a dimethoxybenzamido moiety, which may enhance its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Potential mechanisms include:

- Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic processes or disease pathways.

Antimicrobial Properties

Research has indicated that piperidine derivatives exhibit antimicrobial activity. Preliminary studies suggest that this compound may possess similar properties, potentially effective against various bacterial strains.

Anticancer Activity

The compound is being investigated for its anticancer properties. Studies have shown that certain piperidine derivatives can inhibit cancer cell proliferation and induce apoptosis. The specific mechanisms by which this compound exerts its anticancer effects are still under investigation but may involve modulation of key signaling pathways associated with cell growth and survival.

Analgesic and Anti-inflammatory Effects

This compound is also being explored for its analgesic and anti-inflammatory potential. Piperidine derivatives have been noted for their ability to alleviate pain and reduce inflammation in various models.

Case Studies

-

Study on Anticancer Activity :

- A study evaluated the effects of related piperidine compounds on human cancer cell lines. Results indicated significant inhibition of cell growth and induction of apoptosis in breast cancer cells when treated with similar structures.

-

Antimicrobial Efficacy :

- In vitro tests demonstrated that the compound exhibited activity against Gram-positive bacteria, suggesting potential as an antimicrobial agent.

-

Analgesic Testing :

- Animal models were used to assess the analgesic properties of similar piperidine compounds. Results indicated a reduction in pain response comparable to standard analgesics.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| Compound A | Anticancer | Apoptosis induction |

| Compound B | Antimicrobial | Cell wall synthesis inhibition |

| This compound | Under investigation for anticancer and antimicrobial properties | Potential receptor modulation and enzyme inhibition |

Q & A

Basic: What are the recommended synthetic routes for Phenyl 4-((2,3-dimethoxybenzamido)methyl)piperidine-1-carboxylate, and how can reaction efficiency be optimized?

Answer:

The compound is synthesized via a multi-step approach:

Piperidine Core Functionalization : Introduce the aminomethyl group at the 4-position of the piperidine ring through reductive amination or nucleophilic substitution .

Acylation : React the intermediate with 2,3-dimethoxybenzoyl chloride under Schotten-Baumann conditions (dichloromethane or THF as solvents, triethylamine as a base) to form the benzamido-methyl substituent .

Esterification : Couple the piperidine nitrogen with phenyl chloroformate in anhydrous conditions.

Optimization Tips :

- Monitor reaction progress via thin-layer chromatography (TLC) and confirm completion with ¹H/¹³C NMR (e.g., δ 3.8–4.2 ppm for the piperidine methylene group) .

- Use continuous flow reactors for scalable synthesis to enhance yield and reproducibility .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers anticipate?

Answer:

- ¹H/¹³C NMR :

- Piperidine protons (δ 1.5–3.0 ppm, multiplet).

- Benzamide NH (δ 8.2–8.5 ppm, broad singlet).

- 2,3-Dimethoxy aromatic protons (δ 6.7–7.1 ppm) .

- IR Spectroscopy :

- Amide C=O stretch (~1650 cm⁻¹).

- Ester C=O stretch (~1720 cm⁻¹) .

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .

Advanced: How can researchers design experiments to elucidate the compound's mechanism of action against neurological targets?

Answer:

Target Identification :

- Perform competitive radioligand binding assays (e.g., dopamine D3 or muscarinic receptors) to assess affinity (Ki values) .

- Use molecular docking (AutoDock Vina) to predict interactions with receptor active sites .

Functional Assays :

- Measure cAMP modulation in HEK293 cells transfected with target receptors .

- Conduct patch-clamp electrophysiology to evaluate ion channel effects .

Advanced: What strategies resolve contradictions in activity data across different biological assays?

Answer:

- Standardize Assay Conditions :

- Control pH (e.g., ammonium acetate buffer, pH 6.5 ), temperature, and cell passage number.

- Orthogonal Validation :

- Validate binding data with surface plasmon resonance (SPR) to confirm kinetic parameters (ka/kd) .

- Cross-check in vivo efficacy using rodent models (e.g., Morris water maze for cognitive effects) .

Advanced: How can structure-activity relationship (SAR) studies optimize the compound's pharmacological profile?

Answer:

- Modify Substituents :

- In Silico Tools :

- Use CoMFA/CoMSIA to correlate 3D electrostatic fields with activity .

- Apply ADMET predictors (e.g., SwissADME) to prioritize analogs with favorable pharmacokinetics .

Advanced: What crystallography methods determine the compound's 3D structure, and how does conformation affect activity?

Answer:

- X-ray Crystallography :

- Grow crystals via vapor diffusion (e.g., hexane/ethyl acetate).

- Resolve structures at <1.0 Å resolution to identify intramolecular H-bonds (e.g., amide-piperidine interactions) .

- Conformational Analysis :

- Compare bioactive (docked) and crystallographic conformations using OverlayRMSD in PyMOL .

- Adjust substituents to stabilize the active conformation (e.g., fluorination to restrict rotation) .

Basic: What are the compound's stability profiles under various pH and temperature conditions, and how can researchers assess them?

Answer:

- Forced Degradation Studies :

- Incubate in 0.1M HCl/NaOH (37°C, 24h) and analyze via HPLC for hydrolysis products (e.g., free benzamide) .

- Expose to UV light (254 nm) to detect photodegradation .

- Stabilization Strategies :

- Use lyophilization for long-term storage.

- Formulate with cyclodextrins to enhance aqueous solubility .

Advanced: How can bioanalytical methods be developed to quantify this compound in plasma for pharmacokinetic studies?

Answer:

- LC-MS/MS Protocol :

- Extraction : Protein precipitation with acetonitrile (1:3 v/v) .

- Chromatography : C18 column, gradient elution (methanol:10mM ammonium acetate, pH 4.6) .

- Detection : MRM transitions for the parent ion (e.g., m/z 427 → 285) .

- Validation :

- Ensure linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>85%) per FDA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.